molecular formula C20H28N2O6S B14586430 Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid CAS No. 61153-97-7

Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid

Katalognummer: B14586430
CAS-Nummer: 61153-97-7
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: MTPWJMHDVGEULV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is a complex organic compound that combines the properties of benzylthiourea and butanedioic acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylthiourea with a suitable dicarboxylic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is unique due to its combination of benzylthiourea and butanedioic acid derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61153-97-7

Molekularformel

C20H28N2O6S

Molekulargewicht

424.5 g/mol

IUPAC-Name

benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid

InChI

InChI=1S/C12H18O6.C8H10N2S/c13-9(14)7-8(10(15)16)12(11(17)18)5-3-1-2-4-6-12;9-8(11)10-6-7-4-2-1-3-5-7/h8H,1-7H2,(H,13,14)(H,15,16)(H,17,18);1-5H,6H2,(H3,9,10,11)

InChI-Schlüssel

MTPWJMHDVGEULV-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(C(CC(=O)O)C(=O)O)C(=O)O.C1=CC=C(C=C1)CNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.